Ebov/marv-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ebov/marv-IN-2 is a compound known for its inhibitory effects on both Ebola virus (EBOV) and Marburg virus (MARV). These viruses are members of the Filoviridae family and are responsible for causing severe hemorrhagic fevers in humans and non-human primates. This compound has shown promising results in inhibiting the replication of these viruses, making it a potential candidate for therapeutic development .
Vorbereitungsmethoden
The synthesis of Ebov/marv-IN-2 involves several steps, including the selection of appropriate starting materials and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the formation of key intermediates. The industrial production of this compound requires optimization of these synthetic routes to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Analyse Chemischer Reaktionen
Ebov/marv-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ebov/marv-IN-2 has a wide range of scientific research applications, particularly in the fields of virology, immunology, and drug development. In virology, it is used to study the mechanisms of viral entry and replication, as well as to screen for potential antiviral agents. In immunology, this compound is used to investigate the immune response to viral infections and to develop vaccines. In drug development, the compound serves as a lead compound for the design and synthesis of new antiviral drugs .
Wirkmechanismus
The mechanism of action of Ebov/marv-IN-2 involves the inhibition of viral replication by targeting specific viral proteins. For Ebola virus, the compound binds to the internal fusion loop region of the glycoprotein, preventing the virus from entering host cells. For Marburg virus, this compound targets the HR2 domain of the glycoprotein, inhibiting viral entry. Additionally, the compound may increase drug exposure in the lysosome, further enhancing its antiviral effects .
Vergleich Mit ähnlichen Verbindungen
Ebov/marv-IN-2 is unique in its ability to inhibit both Ebola virus and Marburg virus. Similar compounds include toremifene, imipramine, paroxetine, bepridil, dibucaine, orphenadrine, benztropine, and fluoxetine. These compounds also act as entry inhibitors for filoviruses but may have different mechanisms of action and varying degrees of efficacy .
Eigenschaften
Molekularformel |
C27H28N2O4 |
---|---|
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
3-benzyl-7-[2-hydroxy-3-(2-pyridin-4-ylethylamino)propoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C27H28N2O4/c1-19-24-8-7-23(32-18-22(30)17-29-14-11-20-9-12-28-13-10-20)16-26(24)33-27(31)25(19)15-21-5-3-2-4-6-21/h2-10,12-13,16,22,29-30H,11,14-15,17-18H2,1H3 |
InChI-Schlüssel |
ZMGUBMQKEWGQGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(CNCCC3=CC=NC=C3)O)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.